

discovery and history of 4-Iodo-6-oxabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-6-oxabicyclo[3.2.1]octane

Cat. No.: B2948993

[Get Quote](#)

An In-depth Technical Guide to **4-Iodo-6-oxabicyclo[3.2.1]octane**: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of **4-Iodo-6-oxabicyclo[3.2.1]octane**, a key synthetic intermediate in modern pharmacology. It is intended for researchers, scientists, and professionals in drug development who are interested in the history, synthesis, and applications of this bicyclic compound.

Introduction

4-Iodo-6-oxabicyclo[3.2.1]octane is a halogenated bridged bicyclic ether. Its rigid, three-dimensional structure and the presence of a reactive iodine atom make it a valuable building block in the synthesis of complex molecules. The oxabicyclo[3.2.1]octane framework is found in a variety of natural products and biologically active compounds, conferring specific conformational constraints that can be advantageous for molecular recognition by biological targets. The primary significance of **4-Iodo-6-oxabicyclo[3.2.1]octane** lies in its role as a crucial intermediate in the synthesis of the oral anticoagulant drug, Edoxaban.

Discovery and History

The history of **4-Iodo-6-oxabicyclo[3.2.1]octane** is intrinsically linked to the development of the iodolactonization reaction, a powerful method for the synthesis of lactones. The foundational iodolactonization reaction was first reported by M. J. Bougalt in 1904^[1]. This

reaction involves the intramolecular cyclization of an unsaturated carboxylic acid in the presence of iodine, leading to the formation of an iodo-lactone.

While early examples of halolactonization existed, Bougalt's work provided a reliable and generalizable method[1]. The specific synthesis of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, the direct precursor to the title compound, gained prominence with the development of the anticoagulant drug Edoxaban. Patents filed in the early 2000s, such as WO2003000657 and WO2003000680, describe the synthesis of this key intermediate from (1S)-3-cyclohexene-1-carboxylic acid as part of the drug's manufacturing process.

The subsequent reduction of the lactone at the 7-position yields **4-Iodo-6-oxabicyclo[3.2.1]octane**. This transformation is a standard procedure in organic synthesis, often accomplished with reducing agents capable of converting lactones to ethers.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, is presented in Table 1.

| Property | Value | Source |
|-------------------|---|-----------------|
| Molecular Formula | C ₇ H ₉ IO ₂ | PubChem[2] |
| Molecular Weight | 252.05 g/mol | PubChem[2] |
| CAS Number | 76140-13-1 | ChemicalBook[3] |
| Melting Point | 133-136 °C | Sigma-Aldrich |
| Appearance | White solid / Powder | Sigma-Aldrich |
| InChI Key | ALVFLEWPYOOJPZ-UHFFFAOYSA-N | PubChem[2] |

Synthesis

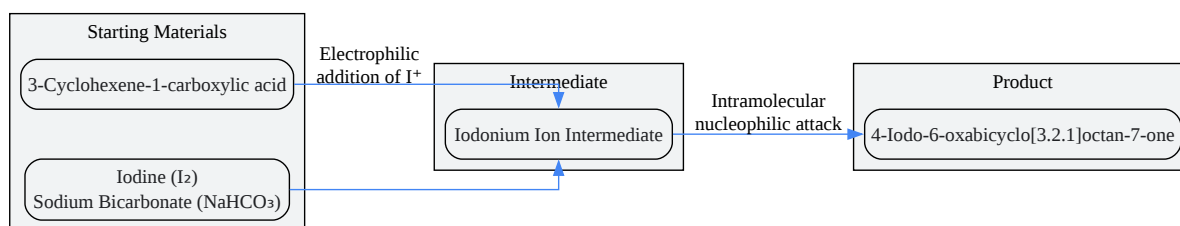
The synthesis of **4-Iodo-6-oxabicyclo[3.2.1]octane** is a two-step process starting from 3-cyclohexene-1-carboxylic acid. The first step is the iodolactonization to form 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, followed by the reduction of the lactone.

Step 1: Iodolactonization of 3-Cyclohexene-1-carboxylic acid

This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the carboxylate group.

Experimental Protocol:

- Materials: 3-Cyclohexene-1-carboxylic acid, Sodium bicarbonate (NaHCO_3), Iodine (I_2), Diethyl ether, Water.
- Procedure:
 - A solution of 3-cyclohexene-1-carboxylic acid (1 equivalent) is prepared in diethyl ether.
 - An aqueous solution of sodium bicarbonate (3 equivalents) is added to the ethereal solution and the mixture is stirred vigorously to form the sodium carboxylate in situ.
 - A solution of iodine (1.5 equivalents) in diethyl ether is added dropwise to the biphasic mixture at room temperature.
 - The reaction is stirred until the disappearance of the starting material, which can be monitored by thin-layer chromatography (TLC).
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-iodo-6-oxabicyclo[3.2.1]octan-7-one.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid. A publication provided ^1H NMR data for the product: ^1H NMR (200 MHz, DMSO-d_6) δ 4.92 – 4.82 (m, 1H), 4.67 – 4.57 (m, 1H), 2.68 – 2.53 (m, 2H), 2.46 – 2.13 (m, 2H), 2.08 – 1.91 (m, 1H), 1.88 – 1.58 (m, 2H)[4].



[Click to download full resolution via product page](#)

Caption: Iodolactonization of 3-Cyclohexene-1-carboxylic acid.

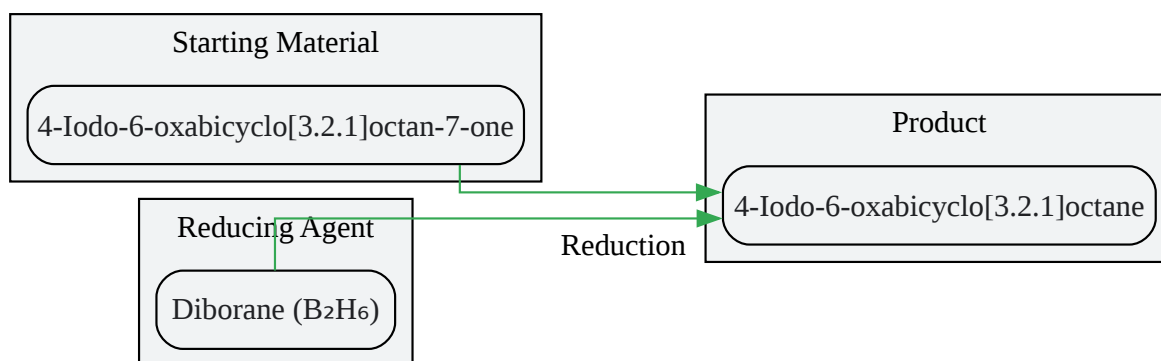
Step 2: Reduction of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

The reduction of the lactone to the corresponding bicyclic ether can be achieved using a variety of reducing agents. Common reagents for this transformation include Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH₄). DIBAL-H is often preferred for its ability to reduce lactones to lactols at low temperatures, which can then be further reduced to the ether[5][6]. LiAlH₄ is a more powerful reducing agent that directly converts lactones to diols, which would then require a subsequent cyclization step to form the ether; however, under specific conditions, it can be used for the desired transformation[7][8]. A more direct approach for this specific conversion is the use of diborane (B₂H₆).

Experimental Protocol (using Diborane):

- Materials: 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, Diborane solution (e.g., BH₃·THF complex), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
- Procedure:
 - 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (1 equivalent) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

- The solution is cooled to 0 °C in an ice bath.
- A solution of diborane (e.g., 1 M $\text{BH}_3 \cdot \text{THF}$ complex, 2-3 equivalents) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.
- The reaction is carefully quenched by the slow addition of water at 0 °C.
- The mixture is then acidified with dilute hydrochloric acid.
- The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude **4-Iodo-6-oxabicyclo[3.2.1]octane** can be purified by column chromatography on silica gel.



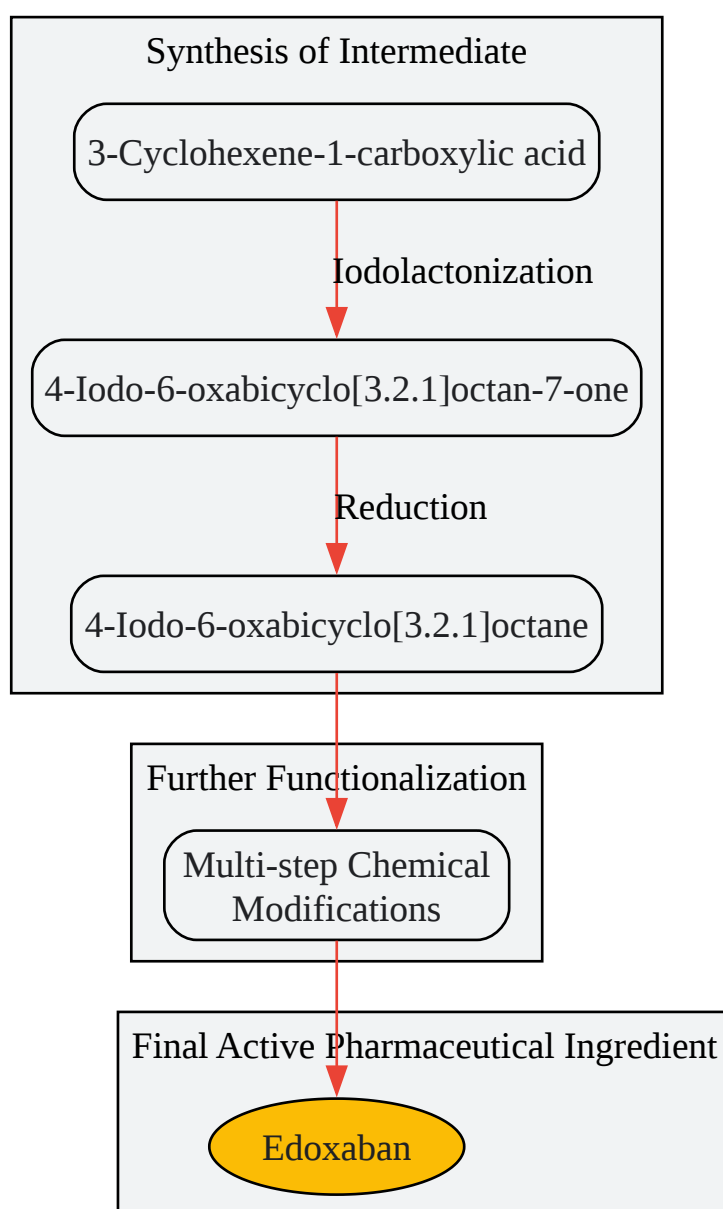
[Click to download full resolution via product page](#)

Caption: Reduction of the iodo-lactone to the bicyclic ether.

Applications in Drug Development

The primary and most significant application of **4-Iodo-6-oxabicyclo[3.2.1]octane** is as a key building block in the synthesis of Edoxaban. Edoxaban is a direct factor Xa inhibitor, which is an anticoagulant used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism.

The synthesis of Edoxaban involves a multi-step sequence where the **4-Iodo-6-oxabicyclo[3.2.1]octane** core is further functionalized. The iodo-lactone precursor, 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, is a direct intermediate in several patented synthetic routes to Edoxaban.



[Click to download full resolution via product page](#)

Caption: Role in the synthesis of Edoxaban.

Conclusion

4-Iodo-6-oxabicyclo[3.2.1]octane, while not a widely known compound in its own right, holds a significant position in the landscape of pharmaceutical synthesis. Its history is rooted in the classic iodolactonization reaction, and its modern relevance is defined by its indispensable role as a key intermediate in the production of the life-saving anticoagulant, Edoxaban. The synthetic pathway to this molecule, involving a stereoselective cyclization followed by a standard reduction, showcases fundamental and robust organic chemistry principles. For researchers and professionals in drug development, an understanding of the synthesis and chemistry of this and related oxabicyclic systems is valuable for the design and synthesis of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C₇H₉IO₂ | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-iodo-6-oxabicyclo[3.2.1]octan-7-one | 76140-13-1 [chemicalbook.com]
- 4. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. adichemistry.com [adichemistry.com]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [discovery and history of 4-Iodo-6-oxabicyclo[3.2.1]octane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2948993#discovery-and-history-of-4-iodo-6-oxabicyclo-3-2-1-octane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com